molecular formula C6H3BrClN3 B12512901 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole

7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole

Cat. No.: B12512901
M. Wt: 232.46 g/mol
InChI Key: BQEBFRMSFXJNCA-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine and chlorine substituents on the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-bromo-5-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound .

Comparison with Similar Compounds

  • 7-Bromo-1H-benzo[d][1,2,3]triazole
  • 6-Chloro-1H-benzo[d][1,2,3]triazole
  • 7-Bromo-4-chloro-1H-indazole

Uniqueness: 7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

4-bromo-5-chloro-2H-benzotriazole

InChI

InChI=1S/C6H3BrClN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11)

InChI Key

BQEBFRMSFXJNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1Cl)Br

Origin of Product

United States

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